molecular formula C12H8BrN B8403643 3-Bromo-2-naphthalenylacetonitrile

3-Bromo-2-naphthalenylacetonitrile

Cat. No. B8403643
M. Wt: 246.10 g/mol
InChI Key: BFLVLWQDPMYUCU-UHFFFAOYSA-N
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Patent
US04910019

Procedure details

A suspension of 3-bromo-2-bromomethylnaphthalene (6.0 g, 0.020 mol), DMSO (150 mL) and sodium cyanide (1.0 g, 0.020 mol) was stirred for 2 hours at room temperature. The resulting solution was added to ice/H2O and extracted well with ethyl acetate. The organic phase was dried over MgSO4, concentrated and dried in vacuo for 16 hours. Treatment of the resulting solid with diethyl ether/hexane afforded 3-bromo-2-naphthalenylacetonitrile (3.6 g), m.p. 116°-117° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](CBr)=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[C-:14]#[N:15].[Na+].[CH3:17]S(C)=O>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:17][C:14]#[N:15])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C(=CC2=CC=CC=C2C1)CBr
Name
Quantity
1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted well with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C2=CC=CC=C2C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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